![molecular formula C20H19NO4 B5553199 methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5553199.png)

methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

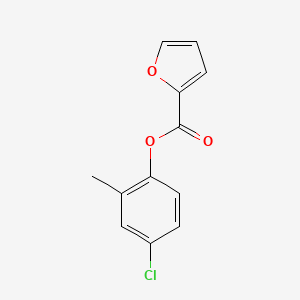

“Methyl 1-[(4-ethylphenoxy)acetyl]-1H-indole-3-carboxylate” is a chemical compound with the formula C20H19NO4 . It is a derivative of indole, a heterocyclic compound that is a structural component of many natural substances, including alkaloids .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains an ethylphenoxy group and an acetyl group attached to the indole core .科学的研究の応用

Prejunctional Dopamine Receptor Agonist

Indole derivatives, such as 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (SK&F 101468), have been identified as potent and selective prejunctional dopamine receptor agonists. These compounds exhibit the ability to inhibit the constrictor response to electrical stimulation in isolated arteries, without stimulating or blocking dopamine-sensitive adenylate cyclase, indicating their potential for therapeutic applications in conditions related to dopamine receptor activity without central nervous system stimulation (Gallagher et al., 1985).

Synthetic Methodologies

The field of synthetic chemistry has greatly benefited from the study of indole derivatives, as evidenced by the development of expedient phosphine-catalyzed [4 + 2] annulation processes. These methodologies allow for the synthesis of highly functionalized tetrahydropyridines from indole derivatives, demonstrating the compound's versatility in facilitating complex chemical reactions and expanding the toolbox available for organic synthesis (Xue-Feng Zhu et al., 2003).

Metabolite Analysis

Research into urinary phenolic and indolic metabolites has been extended to include gas-liquid chromatographic studies, highlighting the importance of indole derivatives in biomedical research. The ability to selectively extract and quantitate these metabolites provides valuable insights into human metabolism and potential biomarkers for various diseases (Karoum et al., 1969).

Anti-inflammatory Drug Interactions

Indole derivatives have shown potential in interacting with metal ions like Zn(II), Cd(II), and Pt(II) when combined with anti-inflammatory drugs. These complexes can offer enhanced antibacterial and growth inhibitory activities, suggesting a novel approach to boosting the efficacy of existing pharmaceuticals (Dendrinou-Samara et al., 1998).

Chemical Investigation of Marine Sponges

The exploration of marine biodiversity has led to the discovery of brominated tryptophan derivatives from Thorectidae sponges, showcasing the role of indole structures in the production of natural products with potential pharmacological activities. These compounds, including various brominated indole-3-carboxylic acid derivatives, highlight the chemical diversity and bioactivity of natural substances derived from marine organisms (Segraves & Crews, 2005).

特性

IUPAC Name |

methyl 1-[2-(4-ethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-17(20(23)24-2)16-6-4-5-7-18(16)21/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIZHHPNSWFDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5553181.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5553203.png)

![1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5553217.png)